BenchChemオンラインストアへようこそ!

Homocitrulline

Carbamylation Post-translational modification Biomarker specificity

Homocitrulline is the direct, stable end-product of non-enzymatic protein carbamylation, not interchangeable with L‑citrulline. This ≥98% pure compound is essential for developing specific LC‑MS/MS methods, ELISA assays for anti‑carbamylated protein antibodies (anti‑CarP), and mechanistic studies in rheumatoid arthritis, CKD, and atherosclerosis. Ensure assay specificity, establish calibration curves, and study carbamylation‑mediated immune responses with confidence.

Molecular Formula C7H15N3O3
Molecular Weight 189.21 g/mol
CAS No. 1190-49-4
Cat. No. B1673342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomocitrulline
CAS1190-49-4
Synonymshomocitrulline
L-lysine, N(6)-(aminocarbonyl)-
N(6)-(aminocarbonyl)-L-lysine
ureidocaproic acid
Molecular FormulaC7H15N3O3
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC(CCNC(=O)N)CC(C(=O)O)N
InChIInChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1
InChIKeyXIGSAGMEBXLVJJ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility600 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Homocitrulline (CAS 1190-49-4) for Research Use: A Carbamylation-Derived Biomarker and Structural Analog


Homocitrulline (CAS 1190-49-4), also known as N6-carbamoyl-L-lysine, is a non-proteinogenic amino acid and a structural analog of L-citrulline, possessing an additional methylene (-CH2-) group in its side chain [1]. It is primarily formed through carbamylation, a non-enzymatic post-translational modification where isocyanic acid binds to the ε-amino group of lysine residues . As a stable and specific marker of protein carbamylation, homocitrulline is increasingly utilized in biochemical and medical research to investigate conditions like chronic kidney disease, atherosclerosis, and rheumatoid arthritis, where it serves a distinct role from its analog, citrulline [2].

Why Homocitrulline (CAS 1190-49-4) Cannot Be Substituted by L-Citrulline or Other Analogs in Research


Homocitrulline cannot be replaced by its close structural analog L-citrulline because it is the direct, stable end-product of a distinct pathological process: protein carbamylation. While citrulline is generated enzymatically via peptidylarginine deiminases (PADs), homocitrulline is formed non-enzymatically from the reaction of isocyanic acid (derived from urea or myeloperoxidase activity) with lysine . This fundamental difference in origin makes homocitrulline a specific and quantifiable biomarker for carbamylation-associated diseases, a role that citrulline cannot fulfill [1]. Furthermore, their differing side-chain lengths (+CH2 in homocitrulline) result in unique immunological recognition, leading to distinct autoantibody profiles in diseases like rheumatoid arthritis, where anti-homocitrullinated protein antibodies (AHCPAs) and anti-citrullinated protein antibodies (ACPAs) represent overlapping but not identical immune responses [2].

Quantitative Evidence for Homocitrulline (CAS 1190-49-4) Differentiation and Selection


Distinct Formation Pathways: Homocitrulline as a Specific Marker of Non-Enzymatic Carbamylation vs. Enzymatic Citrullination

Homocitrulline is the direct and stable product of non-enzymatic protein carbamylation, formed by the adduction of isocyanic acid to the ε-amino group of lysine residues. This process is distinct from enzymatic citrullination, which converts arginine to citrulline via PAD enzymes. Therefore, homocitrulline serves as a specific quantitative marker for the carbamylation pathway, which is associated with chronic kidney disease, atherosclerosis, and inflammation. [1]

Carbamylation Post-translational modification Biomarker specificity

Immunological Differentiation: Homocitrulline Elicits Distinct Autoantibody Profiles from Citrulline in Rheumatoid Arthritis

In a cohort of rheumatoid arthritis (RA) patients, 49% were positive for anti-homocitrullinated fibrinogen antibodies (AHCPA), demonstrating a distinct autoimmune response. Affinity purification experiments showed that anti-citrullinated protein antibodies (ACPA) copurified with AHCPA, indicating overlapping but not identical specificity. [1] Furthermore, homocitrulline-containing peptides were shown to induce arthritis in mouse models, confirming its pathogenic relevance separate from citrulline.

Rheumatoid Arthritis Autoantibodies Immunoassay

Tissue Distribution Stability: Homocitrulline Levels Remain Constant While Citrulline Varies in RA Joint Tissue

Quantitative analysis of protein-bound amino acids in joint tissue samples from an RA patient using HPLC revealed that the amount of homocitrulline remained relatively constant across different tissue types (erosive, non-erosive, nodule). In contrast, the amount of citrulline showed significant variation, with levels in erosive tissue being 3-times higher than in non-erosive tissue from the first operation, and a 3-4-times higher mean amount in two of six tissues from the second operation. [1]

Rheumatoid Arthritis Tissue Analysis Quantitative HPLC

Analytical Derivatization: Homocitrulline Requires Specific GC-MS Protocols to Avoid Conversion to Lysine

Standard GC-MS derivatization procedures for amino acids (Procedure A: methyl esterification followed by pentafluoropropionylation) incorrectly convert homocitrulline to lysine and citrulline to ornithine due to acidic degradation of their carbamide groups. A modified protocol (Procedure B: reversing the order of derivatization) is required to discriminate and quantify homocitrulline from lysine and citrulline from ornithine. [1] This analytical challenge is not present for standard amino acids and highlights a key technical differentiation requiring specific expertise and reagents.

Analytical Chemistry GC-MS Derivatization

Clinical Correlation: Plasma Homocitrulline is a Superior Surrogate Marker for Albumin Carbamylation in Hemodialysis Patients

A study comparing biomarkers of carbamylation in hemodialyzed patients found that plasma total and protein-bound homocitrulline (HCit) concentrations were closely and positively correlated with the degree of albumin carbamylation. Given the less complex and time-consuming LC-MS/MS methods required for homocitrulline compared to direct measurement of carbamylated albumin, homocitrulline was proposed as a valuable and more practical biomarker for the overall intensity of protein carbamylation in this clinical context. [1]

Chronic Kidney Disease Hemodialysis Biomarker

Validated Application Scenarios for Homocitrulline (CAS 1190-49-4) Based on Quantitative Evidence


LC-MS/MS Method Development and Validation for Quantifying Protein Carbamylation

Given the analytical challenges identified, where standard GC-MS derivatization degrades homocitrulline [1], and the demonstrated utility of homocitrulline as a specific, stable, and practical marker of carbamylation [2], the primary application is as a certified reference standard. Researchers developing and validating LC-MS/MS methods for quantifying carbamylation in serum, tissues, or cell lysates require high-purity homocitrulline to establish calibration curves, assess recovery, and ensure assay specificity.

Development of Next-Generation Autoantibody Assays for Rheumatoid Arthritis Diagnosis

The evidence that 49% of RA patients have specific antibodies against homocitrullinated proteins [1], and that homocitrulline provides a stable baseline in tissues distinct from citrulline [2], directly supports its use in developing novel diagnostic assays. Homocitrulline and homocitrullinated peptides are essential components for ELISA, multiplex immunoassays, and protein arrays designed to detect anti-carbamylated protein antibodies (anti-CarP), offering a critical tool to identify seronegative RA patients missed by standard anti-CCP tests.

In Vivo and In Vitro Studies of Carbamylation-Mediated Pathogenesis

The established role of homocitrulline as a direct product of non-enzymatic carbamylation [1] and its correlation with disease markers [2] make it a key reagent for mechanistic studies. Researchers can use homocitrulline or homocitrullinated peptides to induce and study specific immune responses in animal models of arthritis or to investigate the pro-inflammatory effects of carbamylated proteins on endothelial cells and macrophages in atherosclerosis and chronic kidney disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homocitrulline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.